3,6-Dimethyldecane

Description

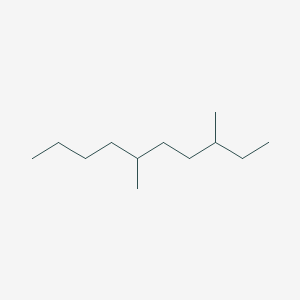

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyldecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-7-8-12(4)10-9-11(3)6-2/h11-12H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWFSCYWTXQNGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058625 |

Source

|

| Record name | 3,6-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-53-7 |

Source

|

| Record name | 3,6-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties and Structure of 3,6-Dimethyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 3,6-dimethyldecane, a branched alkane with potential applications in various scientific domains. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other related fields.

Chemical Identity and Structure

3,6-Dimethyldecane is a saturated hydrocarbon belonging to the alkane family. Its systematic IUPAC name is 3,6-dimethyldecane.[1] It is a structural isomer of dodecane, meaning it shares the same molecular formula but has a different arrangement of atoms. The structure consists of a ten-carbon decane (B31447) backbone with two methyl group substituents at the 3rd and 6th carbon positions.

The presence of two chiral centers at positions 3 and 6 implies the existence of stereoisomers. Specifically, there are (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R) stereoisomers. The InChIKey, NQWFSCYWTXQNGG-UHFFFAOYSA-N, does not specify stereochemistry.[2]

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of 3,6-dimethyldecane.

Caption: 2D structure of 3,6-dimethyldecane.

Physicochemical Properties

A summary of the key physicochemical properties of 3,6-dimethyldecane is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C12H26 | [3][4] |

| Molecular Weight | 170.33 g/mol | [1] |

| IUPAC Name | 3,6-dimethyldecane | [1] |

| CAS Number | 17312-53-7 | [2] |

| SMILES | CCCCC(C)CCC(C)CC | [3][4] |

| InChI Key | NQWFSCYWTXQNGG-UHFFFAOYSA-N | [2][3][4] |

| Boiling Point | 201 °C (estimated) | |

| Melting Point | -50.8 °C (estimated) | |

| Density | 0.751 g/cm³ (estimated) | |

| Refractive Index | 1.421 (estimated) | |

| Kovats Retention Index | 1129 (standard non-polar column) | [1] |

Experimental Protocols

General Synthesis Approach: Grignard Reaction

A potential synthetic pathway for 3,6-dimethyldecane involves a multi-step process utilizing Grignard reagents. This method allows for the controlled formation of carbon-carbon bonds.

Reaction Scheme:

A possible disconnection approach would involve the reaction of two different Grignard reagents with suitable electrophiles in a sequential manner or a coupling reaction between a Grignard reagent and an alkyl halide. For instance, a convergent synthesis could involve the preparation of a 6-bromo-3-methylheptane precursor, which could then be coupled with a propyl Grignard reagent. A more linear approach could start with a smaller ketone and build the carbon chain through successive Grignard additions and subsequent functional group manipulations.

General Grignard Protocol Outline:

-

Preparation of the Grignard Reagent: An appropriate alkyl halide (e.g., 1-bromobutane) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent (butylmagnesium bromide).

-

Reaction with an Electrophile: The prepared Grignard reagent is then reacted with a suitable carbonyl compound (e.g., 2-heptanone) in the same anhydrous ether solvent. This reaction forms a tertiary alcohol after acidic workup.

-

Dehydration and Hydrogenation: The resulting alcohol is then dehydrated to an alkene, typically using an acid catalyst. The final step involves the hydrogenation of the alkene to the desired alkane, 3,6-dimethyldecane, using a catalyst such as palladium on carbon (Pd/C).[7]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like 3,6-dimethyldecane.

General GC-MS Protocol for Volatile Organic Compound (VOC) Analysis:

-

Sample Preparation: For liquid samples, a direct injection or headspace analysis can be performed. For solid or complex matrices, a solvent extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for alkane analysis.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Detection: The instrument is operated in full scan mode to acquire mass spectra over a specific mass range (e.g., m/z 40-400).

-

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of each peak is then compared to a spectral library (e.g., NIST) for identification. The retention time of the peak for 3,6-dimethyldecane can be used for its confirmation.

Biological Relevance and Potential Applications

The biological role of 3,6-dimethyldecane is not extensively studied. However, research into branched alkanes suggests potential areas of interest.

Role in Insect Chemical Ecology

Branched alkanes are significant components of the cuticular hydrocarbons (CHCs) of many insect species.[8][9] These CHCs serve as a protective waxy layer to prevent desiccation and can also act as semiochemicals, mediating communication in processes like mate recognition and species identification.[8][9][10] The specific blend of CHCs, including isomers of dimethyldecane, can be species-specific and play a crucial role in insect behavior and evolution.[10]

Potential as a Disease Biomarker

Recent studies in the field of "breathomics" have identified volatile organic compounds (VOCs) in exhaled breath as potential non-invasive biomarkers for various diseases.[11][12][13] Notably, some studies have found that a panel of alkanes, including 3,6-dimethyldecane, can be characteristic of certain respiratory conditions like asthma.[11][12] The presence and concentration of these VOCs in breath may reflect underlying inflammatory processes or metabolic changes associated with the disease.[12]

The following diagram illustrates the logical relationship of 3,6-dimethyldecane as a potential biomarker for asthma.

Caption: Logical flow from disease state to biomarker detection.

Conclusion

3,6-Dimethyldecane is a branched alkane with well-defined chemical and physical properties. While its biological functions are not fully elucidated, its presence in insect cuticular hydrocarbons and its potential as a biomarker in exhaled breath analysis highlight areas for future research. The synthetic and analytical methodologies outlined in this guide provide a foundation for further investigation into the properties and applications of this molecule. This information is intended to support the endeavors of researchers and professionals in advancing scientific knowledge and developing new technologies.

References

- 1. 3,6-Dimethyldecane | C12H26 | CID 519395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decane, 3,6-dimethyl- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 8. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wax, sex and the origin of species: Dual roles of insect cuticular hydrocarbons in adaptation and mating - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Volatile organic compounds in asthma diagnosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. owlstonemedical.com [owlstonemedical.com]

- 13. Exhaled volatile organic compounds for diagnosis and monitoring of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Origins of 3,6-Dimethyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyldecane, a branched-chain alkane, is a volatile organic compound that has been identified in the chemical arsenal (B13267) of the insect world. This technical guide provides an in-depth exploration of the natural sources of 3,6-dimethyldecane, with a focus on its presence in insect secretions. The guide details the experimental protocols for the extraction and identification of this compound, summarizes the current understanding of its biosynthesis, and presents this information in a clear and accessible format for researchers in chemical ecology, entomology, and drug development.

Natural Sources of 3,6-Dimethyldecane

The primary identified natural source of 3,6-dimethyldecane is the Dufour's gland of the ant species Tapinoma nigerrimum. The Dufour's gland is an exocrine gland in female hymenopteran insects that produces a variety of chemicals for communication, defense, and nest construction. In Tapinoma nigerrimum, 3,6-dimethyldecane is a component of the complex mixture of volatile compounds that likely plays a role in the ant's chemical communication system.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for 3,6-Dimethyldecane from natural sources is not available. The table below is structured to accommodate such data as it becomes available through future research.

| Natural Source | Organism | Gland/Tissue | Compound | Relative Abundance (%) | Absolute Amount (ng/individual) | Reference |

| Dufour's Gland Secretion | Tapinoma nigerrimum | Dufour's Gland | 3,6-Dimethyldecane | Data Not Available | Data Not Available | (Hefetz & Lloyd, 1983) |

Biosynthesis of 3,6-Dimethyldecane in Insects

The biosynthesis of branched-chain hydrocarbons, such as 3,6-dimethyldecane, in insects is an extension of the fatty acid synthesis pathway. The process primarily occurs in specialized cells called oenocytes.

The key steps in the biosynthesis of dimethyl-branched alkanes are:

-

Initiation with a Branched Starter Unit: Unlike the synthesis of straight-chain fatty acids which starts with acetyl-CoA, the biosynthesis of methyl-branched alkanes often initiates with a branched starter unit. For a methyl branch at an even-numbered carbon position (like the 6-position in 3,6-dimethyldecane), the starter unit is typically propionyl-CoA, derived from the metabolism of amino acids such as valine or isoleucine.

-

Chain Elongation: The initial branched acyl-CoA is then elongated by the fatty acid synthase (FAS) complex through the sequential addition of two-carbon units from malonyl-CoA.

-

Introduction of a Second Methyl Branch: The introduction of a second methyl group, such as the one at the 3-position in 3,6-dimethyldecane, involves the incorporation of a methylmalonyl-CoA extender unit during one of the elongation cycles. This is catalyzed by a specific β-ketoacyl-ACP synthase (KAS) domain of the FAS that can accept this branched extender.

-

Reduction to Aldehyde: The resulting very-long-chain fatty acyl-CoA is then reduced to the corresponding aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation to Alkane: Finally, the aldehyde undergoes oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme of the CYP4G family, to yield the final hydrocarbon, 3,6-dimethyldecane, and carbon dioxide.

Experimental Protocols

The identification of 3,6-dimethyldecane from natural sources, particularly from insect glands, involves a series of meticulous experimental procedures. The following is a generalized protocol based on common practices in the field of chemical ecology for the analysis of insect volatile compounds.

Sample Collection and Gland Dissection

-

Insect Collection: Specimens of Tapinoma nigerrimum are collected from their natural habitat.

-

Gland Dissection: Individual ants are anesthetized by cooling. The Dufour's gland, a small, translucent sac located in the posterior abdomen, is carefully dissected under a stereomicroscope in a saline solution (e.g., Ringer's solution) to maintain tissue integrity.

Extraction of Volatile Compounds

Two common methods for extracting volatile compounds from insect glands are solvent extraction and solid-phase microextraction (SPME).

-

Solvent Extraction:

-

The dissected Dufour's glands (a pooled sample from several individuals may be necessary for sufficient concentration) are placed in a small glass vial.

-

A small volume (e.g., 10-50 µL) of a high-purity non-polar solvent, such as hexane (B92381) or pentane, is added to the vial.

-

The glands are gently crushed with a fine glass rod to facilitate the extraction of their contents.

-

The vial is sealed and allowed to stand for a short period (e.g., 10-20 minutes) to ensure complete extraction.

-

The solvent extract is then carefully transferred to a clean microvial for analysis.

-

-

Solid-Phase Microextraction (SPME):

-

A single dissected gland is placed in a small, sealed glass vial.

-

An SPME fiber (e.g., coated with polydimethylsiloxane (B3030410) - PDMS) is exposed to the headspace above the gland for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.

-

The fiber is then retracted and directly inserted into the injection port of the gas chromatograph for thermal desorption and analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for separating and identifying the components of complex volatile mixtures.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of hydrocarbons.

-

Injection: The solvent extract or the SPME fiber is introduced into the heated GC inlet.

-

Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C).

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact - EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

-

Compound Identification: The mass spectrum of an unknown peak is compared to a library of known spectra (e.g., NIST, Wiley). The identification is confirmed by comparing the retention time and mass spectrum with those of an authentic synthetic standard of 3,6-dimethyldecane.

Conclusion

3,6-Dimethyldecane has been identified as a natural product within the intricate chemical communication system of the ant Tapinoma nigerrimum. While its precise function and quantitative abundance remain subjects for future investigation, the established methodologies for extraction and analysis provide a clear pathway for further research. A deeper understanding of the biosynthesis and ecological role of this and other branched-chain alkanes can open new avenues for the development of novel semiochemical-based pest management strategies and provide insights into the evolution of chemical signaling in social insects.

The Stereoisomers of 3,6-Dimethyldecane: A Technical Guide to Their Structure, Significance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethyldecane, a branched-chain alkane with the molecular formula C₁₂H₂₆, presents a compelling case study in the principles of stereoisomerism and its profound implications in chemical and biological systems. The presence of two chiral centers at the C3 and C6 positions gives rise to four distinct stereoisomers, each with unique three-dimensional arrangements. While extensive research on the specific biological roles of 3,6-dimethyldecane stereoisomers is limited, the broader class of branched alkanes, particularly their chiral variants, is of significant interest in fields ranging from entomology to pharmacology. This technical guide provides a comprehensive overview of the stereoisomers of 3,6-dimethyldecane, including their structural relationships, potential significance, and the analytical and synthetic methodologies pertinent to their study.

Introduction to the Stereoisomers of 3,6-Dimethyldecane

3,6-Dimethyldecane possesses two stereogenic centers at carbons 3 and 6. Consequently, it can exist as four distinct stereoisomers: a pair of enantiomers and their corresponding diastereomers. The spatial arrangement of the methyl groups at these chiral centers dictates the molecule's overall shape and, potentially, its interaction with chiral environments such as biological receptors.

The four stereoisomers are:

-

(3R,6R)-3,6-Dimethyldecane

-

(3S,6S)-3,6-Dimethyldecane

-

(3R,6S)-3,6-Dimethyldecane

-

(3S,6R)-3,6-Dimethyldecane

The (3R,6R) and (3S,6S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (3R,6S) and (3S,6R) isomers constitute another enantiomeric pair. The relationship between any member of the first pair and any member of the second pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical properties.[1]

Significance of Stereoisomerism in Branched Alkanes

The specific three-dimensional structure of a molecule is critical in determining its biological activity. In drug development, for instance, it is common for one enantiomer of a chiral drug to be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[2][3] This principle of stereoselectivity extends to other biological interactions, such as those involving pheromones.

Many insect pheromones are branched-chain alkanes, and their biological activity is often highly dependent on the stereochemistry of the molecule.[4] For example, specific stereoisomers of dimethylalkanes have been identified as sex pheromones in various moth species.[5] While there is no direct evidence in the reviewed literature specifically identifying 3,6-dimethyldecane as a pheromone, its structural similarity to known pheromones suggests a potential role in insect chemical communication. The precise spatial arrangement of the methyl groups could be a key determinant for binding to specific olfactory receptors in insects.

In the context of drug development, while simple alkanes are not typically considered active pharmaceutical ingredients, their chiral structures can be valuable as scaffolds or intermediates in the synthesis of more complex molecules. The principles governing the synthesis and separation of chiral alkanes are therefore of significant interest.

Physicochemical and Spectroscopic Data

| Property | (3R,6R) / (3S,6S) | (3R,6S) / (3S,6R) | Analytical Technique |

| Molecular Formula | C₁₂H₂₆[7] | C₁₂H₂₆[7] | Mass Spectrometry |

| Molecular Weight | 170.33 g/mol [7] | 170.33 g/mol [7] | Mass Spectrometry |

| Boiling Point | Expected to be identical. | Expected to be identical, but different from the other enantiomeric pair. | Gas Chromatography, Distillation[8] |

| Optical Rotation | Equal in magnitude, opposite in sign. | Equal in magnitude, opposite in sign. | Polarimetry |

| NMR Spectra | Identical in an achiral solvent. | Identical in an achiral solvent. | NMR spectroscopy with chiral solvating agents or chiral derivatizing agents can be used to distinguish enantiomers.[9][10] Natural abundance deuterium (B1214612) NMR in a chiral liquid crystal solvent has also been shown to discriminate between chiral alkanes.[9] |

| Gas Chromatography | Co-elute on a non-chiral stationary phase. | Co-elute on a non-chiral stationary phase. | Chiral Gas Chromatography can be used to separate enantiomers. Diastereomers may be separable on a non-chiral column.[11] |

Experimental Protocols

General Approach to the Asymmetric Synthesis of 3,6-Dimethyldecane Stereoisomers

The enantioselective synthesis of chiral alkanes is a challenging task in organic chemistry.[12] A general strategy involves the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. A plausible, though not specifically documented for 3,6-dimethyldecane, synthetic approach could involve the stereoselective construction of the carbon skeleton followed by the removal of functional groups.

Key Methodologies for Asymmetric Alkane Synthesis:

-

Cross-Coupling Reactions: The use of chiral ligands in transition metal-catalyzed cross-coupling reactions can facilitate the enantioselective formation of C-C bonds.

-

Asymmetric Hydrogenation: The reduction of a prochiral alkene with a chiral catalyst can introduce one or more stereocenters with high enantioselectivity.

-

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a molecule to direct a stereoselective reaction, after which the auxiliary is removed.

Separation of Stereoisomers

Given that a synthetic route may produce a mixture of stereoisomers, their separation is crucial for studying the properties of the individual isomers.

Separation of Diastereomers:

Diastereomers have different physical properties and can often be separated by conventional techniques such as:

-

Fractional Distillation: If the boiling points of the diastereomers are sufficiently different.[8]

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a standard achiral stationary phase can be effective.[13]

Experimental Protocol for Diastereomer Separation by Gas Chromatography (General):

-

Column Selection: A long, high-resolution capillary column with a non-polar stationary phase (e.g., DB-1ms) is a suitable starting point.

-

Temperature Program: A slow temperature ramp is crucial to maximize the separation of isomers with close boiling points.

-

Carrier Gas: Hydrogen or helium at an optimized flow rate to ensure maximum column efficiency.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. Mass spectrometry provides structural information for peak identification.[14][15]

Separation of Enantiomers (Resolution):

Enantiomers have identical physical properties in an achiral environment, necessitating chiral separation techniques:

-

Chiral Chromatography: This is the most common method, utilizing a chiral stationary phase (CSP) in either GC or HPLC. The enantiomers interact differently with the CSP, leading to different retention times.

-

Derivatization with a Chiral Reagent: The enantiomeric mixture can be reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional chromatography, followed by the removal of the chiral auxiliary.

Conclusion

The stereoisomers of 3,6-dimethyldecane serve as an excellent model for understanding the fundamental principles of stereochemistry. While specific biological functions for these particular isomers have not been extensively documented, the well-established importance of stereoisomerism in drug action and chemical ecology underscores the potential significance of studying such chiral molecules.[16] The methodologies for asymmetric synthesis and chiral separation, though challenging for simple alkanes, are continuously advancing, providing the tools necessary for the preparation and investigation of enantiomerically pure compounds. For researchers in drug development and related scientific fields, a thorough understanding of the stereochemical aspects of even seemingly simple molecules like 3,6-dimethyldecane is crucial for the design and synthesis of new chemical entities with desired biological activities.[17][18][19] Further research into the specific properties and potential biological roles of the individual stereoisomers of 3,6-dimethyldecane could reveal novel applications in areas such as pest management or as chiral building blocks in organic synthesis.

References

- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 2. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. esports.bluefield.edu - Chirality And Physical Properties [esports.bluefield.edu]

- 7. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unito.it [iris.unito.it]

- 12. Enantioselective synthesis of alkyl-branched alkanes. Synthesis Of the stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of the pheromone of lambdina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. omicsonline.org [omicsonline.org]

- 18. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 19. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]

An In-depth Technical Guide to 3,6-Dimethyldecane (CAS: 17312-53-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyldecane is a branched-chain alkane with the chemical formula C12H26. As an isomer of dodecane, it is of interest in the field of fuel and lubricant research, particularly in the context of hydroisomerization processes that aim to improve the properties of linear alkanes.[1] While direct applications in drug development are not prominent, its role as a volatile organic compound (VOC) and potential biomarker warrants attention from researchers in diagnostics and metabolomics. This guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, analytical methodologies, and relevant applications of 3,6-Dimethyldecane.

Chemical and Physical Properties

3,6-Dimethyldecane is a colorless liquid with properties characteristic of a saturated hydrocarbon. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 17312-53-7[2][3][4][5][6] |

| Molecular Formula | C12H26[2][3][4] |

| Molecular Weight | 170.33 g/mol [2] |

| IUPAC Name | 3,6-Dimethyldecane[2] |

| InChI | InChI=1S/C12H26/c1-5-7-8-12(4)10-9-11(3)6-2/h11-12H,5-10H2,1-4H3[3] |

| InChIKey | NQWFSCYWTXQNGG-UHFFFAOYSA-N[3] |

| SMILES | CCCCC(C)CCC(C)CC[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Boiling Point | 201 °C[4] |

| Density | 0.7510 g/cm³[4] |

| Refractive Index | 1.4214[4] |

| Kovats Retention Index (Standard non-polar) | 1129[2] |

Synthesis and Experimental Protocols

Grignard Reaction Approach

A potential route to synthesize 3,6-Dimethyldecane could involve a Grignard reaction followed by dehydration and hydrogenation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromopentane (B28208) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, pentan-2-ylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent is then cooled in an ice bath, and a solution of heptan-3-one in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature.

-

Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Dehydration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol, 3,6-dimethyldecan-5-ol, is then subjected to acid-catalyzed dehydration, for example, by heating with a catalytic amount of sulfuric acid, to yield a mixture of dimethyldecene isomers.

-

Hydrogenation: The resulting alkene mixture is dissolved in a suitable solvent like ethanol (B145695) and hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 3,6-Dimethyldecane.

-

Purification: The final product can be purified by fractional distillation.

Wolff-Kishner Reduction Approach

Another potential synthetic route is the Wolff-Kishner reduction of a suitable diketone.

Experimental Protocol:

-

Diketone Synthesis: A suitable precursor, 3,6-decanedione, would first need to be synthesized. This could potentially be achieved through various methods, such as the ozonolysis of a cyclic alkene or other established ketone synthesis routes.

-

Hydrazone Formation: The 3,6-decanedione is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, to form the corresponding dihydrazone.

-

Reduction: The dihydrazone is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. Nitrogen gas is evolved during the reaction, and the carbonyl groups are reduced to methylene (B1212753) groups.

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with a nonpolar solvent like hexane (B92381). The organic layer is washed with water and brine, dried over a drying agent, and the solvent is evaporated. The resulting 3,6-Dimethyldecane can be purified by distillation.[1]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data for 3,6-Dimethyldecane is available from the National Institute of Standards and Technology (NIST).[3] The electron ionization (EI) mass spectrum is characterized by a series of fragment ions typical of branched alkanes.

Table 3: Key Mass Spectrometry Fragments

| m/z | Interpretation |

| 57 | Most abundant peak, likely corresponding to the tert-butyl cation ([C4H9]+) or other C4 fragments.[2] |

| 43 | A prominent peak, likely corresponding to the propyl cation ([C3H7]+) or isopropyl cation.[2] |

| 71 | Corresponding to a C5H11+ fragment. |

| 85 | Corresponding to a C6H13+ fragment. |

| 170 | Molecular ion (M+), although it may be of low abundance.[2] |

NMR Spectroscopy

Analytical Methods

Gas chromatography (GC) is the primary analytical technique for the separation and identification of 3,6-Dimethyldecane, often in complex mixtures of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

-

Sample Preparation: The sample containing 3,6-Dimethyldecane is dissolved in a volatile solvent such as hexane or dichloromethane.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is typically heated to ensure rapid volatilization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through a capillary column (e.g., a non-polar DB-5 or similar). The separation of different isomers is achieved based on their boiling points and interactions with the stationary phase.

-

Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. Electron ionization is used to generate characteristic fragmentation patterns.

-

Data Analysis: The retention time of the peak corresponding to 3,6-Dimethyldecane is used for identification, and the mass spectrum of the peak is compared to a reference library (e.g., NIST) for confirmation. Quantification can be performed by integrating the peak area and comparing it to a calibration curve.

Applications and Relevance

Fuel and Lubricant Research

The primary area of research involving 3,6-Dimethyldecane is in the hydroisomerization of long-chain n-alkanes like n-dodecane. This process is crucial in the petrochemical industry to produce high-quality fuels and lubricants with improved combustion properties and lower freezing points. 3,6-Dimethyldecane is one of the many branched isomers that can be formed, and its identification and quantification are important for understanding and optimizing the catalytic processes.[1]

Volatile Organic Compound (VOC) and Biomarker Research

3,6-Dimethyldecane has been identified as a volatile organic compound in various contexts. For instance, it has been detected in studies of black tea aroma. Additionally, some research has pointed to its potential as a biomarker in exhaled breath for the diagnosis of certain pathological conditions. However, its specific role and diagnostic value require further investigation.

Safety and Handling

As a hydrocarbon, 3,6-Dimethyldecane should be handled with appropriate safety precautions in a well-ventilated area. It is a flammable liquid and should be kept away from ignition sources. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 3,6-Dimethyldecane|CAS 17312-53-7|Research Chemical [benchchem.com]

- 2. 3,6-Dimethyldecane | C12H26 | CID 519395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decane, 3,6-dimethyl- [webbook.nist.gov]

- 4. 3,6-Dimethyldecane | 17312-53-7 [chemicalbook.com]

- 5. Decane, 3,6-dimethyl- [webbook.nist.gov]

- 6. 3,6-dimethyldecane [stenutz.eu]

A Comprehensive Technical Guide to the Physical Properties of 3,6-Dimethyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 3,6-Dimethyldecane (CAS No. 17312-53-7), a branched alkane with the molecular formula C12H26. The information presented herein is intended to support research and development activities where this compound may be used as a solvent, a reference standard, or a component in complex formulations. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of these properties, and includes a visual representation of a general experimental workflow.

Core Physical Properties of 3,6-Dimethyldecane

The physical characteristics of 3,6-Dimethyldecane are crucial for its handling, application, and for the prediction of its behavior in various chemical and physical processes. The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some values are estimated based on computational models, such as the Joback method, and may differ from experimentally determined values.

| Property | Value | Unit | Source / Method |

| Molecular Formula | C12H26 | - | - |

| Molecular Weight | 170.33 | g/mol | [1] |

| Boiling Point | 201 | °C | [2] |

| 473.08 | K | Joback Method[1] | |

| Melting Point | -50.8 | °C | (estimate)[2] |

| 195.00 | K | Joback Method[1] | |

| Density | 0.7510 | g/cm³ | [2] |

| Refractive Index | 1.4214 | - | [2] |

| Dynamic Viscosity | 0.0001925 | Pa·s | at 473.08 K (Joback Method)[1] |

| 0.0002726 | Pa·s | at 426.73 K (Joback Method)[1] | |

| 0.0004202 | Pa·s | at 380.39 K (Joback Method)[1] | |

| 0.0007305 | Pa·s | at 334.04 K (Joback Method)[1] | |

| 0.0015175 | Pa·s | at 287.69 K (Joback Method)[1] | |

| 0.0041744 | Pa·s | at 241.35 K (Joback Method)[1] | |

| 0.0185767 | Pa·s | at 195.00 K (Joback Method)[1] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for measuring the key physical properties of liquid alkanes like 3,6-Dimethyldecane.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[3]

-

Apparatus : A Thiele tube, a thermometer, a small test tube, a capillary tube (sealed at one end), a rubber band or wire for attachment, a heat source (Bunsen burner or oil bath), and mineral oil.

-

Procedure :

-

A small amount of the 3,6-Dimethyldecane sample is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly is immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid sample just begins to enter the capillary tube.[3]

-

Melting Point Determination (Capillary Method)

For determining the melting point of a substance that is solid at room temperature, the capillary method is widely used.[4][5] Since 3,6-Dimethyldecane is a liquid at room temperature, this method would require cooling the substance to its solid state first.

-

Apparatus : A melting point apparatus (such as a Mel-Temp or similar device), capillary tubes, and a sample of the solidified compound.[4]

-

Procedure :

-

A small amount of the solidified 3,6-Dimethyldecane is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then tapped or dropped through a long glass tube to compact the sample at the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. For an unknown sample, a rapid initial heating can be done to find an approximate melting range, followed by a slower, more precise measurement.[6]

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.[4]

-

Density Measurement (Vibrating Tube Densitometer)

Vibrating tube densitometers provide highly accurate density measurements for liquids.

-

Apparatus : A vibrating tube densitometer.

-

Procedure :

-

The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

The sample of 3,6-Dimethyldecane is injected into the U-shaped tube within the instrument.

-

The tube is electronically excited to oscillate at its natural frequency.

-

The instrument measures the oscillation period, which is directly related to the density of the liquid in the tube.

-

The temperature of the sample is precisely controlled by the instrument.

-

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[7]

-

Apparatus : An Abbe refractometer, a light source (often built-in), and a temperature-controlled water bath.

-

Procedure :

-

The refractometer prisms are cleaned and a few drops of the 3,6-Dimethyldecane sample are placed on the lower prism.

-

The prisms are closed and the instrument's light source is switched on.

-

The temperature is regulated using the connected water bath.

-

While looking through the eyepiece, the handwheel is adjusted to bring the boundary between the light and dark regions into the center of the crosshairs.

-

A second control is adjusted to eliminate any color dispersion, resulting in a sharp, clear boundary.

-

The refractive index is then read directly from the instrument's scale.

-

Viscosity Measurement (Capillary Viscometer)

A capillary viscometer, such as an Ostwald or Ubbelohde viscometer, is used to measure the kinematic viscosity of a liquid.

-

Apparatus : A capillary viscometer, a constant temperature bath, a stopwatch, and a pipette.

-

Procedure :

-

A known volume of 3,6-Dimethyldecane is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.

-

The suction is released, and the time taken for the liquid to flow between the upper and lower timing marks is measured with a stopwatch.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid alkane.

Caption: A generalized workflow for determining the physical properties of a liquid alkane.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. westlab.com [westlab.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 3,6-Dimethyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-Dimethyldecane, a branched alkane with applications as a chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis.

Chemical Identity and Physical Properties

3,6-Dimethyldecane is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2][3][4][5] Its structure consists of a ten-carbon decane (B31447) backbone with two methyl group substituents at the 3rd and 6th positions.

Table 1: Physicochemical Properties of 3,6-Dimethyldecane

| Property | Value | Source |

| IUPAC Name | 3,6-Dimethyldecane | [3][4] |

| CAS Number | 17312-53-7 | [1][2][3][4][6] |

| Molecular Formula | C₁₂H₂₆ | [1][2][3][4][5] |

| Molecular Weight | 170.33 g/mol | [2][3] |

| Boiling Point | 201 °C | [1][6] |

| Melting Point | -50.8 °C (estimate) | [1][6] |

| Density | 0.7510 g/cm³ | [1][6] |

| Refractive Index | 1.4214 | [1][6] |

| InChI | InChI=1S/C12H26/c1-5-7-8-12(4)10-9-11(3)6-2/h11-12H,5-10H2,1-4H3 | [2][4] |

| SMILES | CCCCC(C)CCC(C)CC | [2][3] |

Synthesis and Industrial Production

The synthesis of 3,6-Dimethyldecane can be achieved through several established organic chemistry routes. These methods are primarily of interest for laboratory-scale synthesis and as foundational pathways for potential industrial-scale production.

Experimental Protocols:

While specific, detailed, step-by-step experimental protocols for the synthesis of 3,6-Dimethyldecane are not extensively published in peer-reviewed literature, the following established reactions provide a basis for its preparation:

-

Grignard Reaction: A plausible multi-step synthesis involves the reaction of an appropriate Grignard reagent, such as 2-bromopentane (B28208) with magnesium in dry ether to form sec-pentylmagnesium bromide. This is followed by a nucleophilic addition to a ketone like 2-heptanone, and subsequent hydrolysis to yield 3,6-dimethyl-3-decanol. The final step would be the reduction of the tertiary alcohol to the alkane.[7]

-

Dehydration-Hydrogenation of Alcohols: In an industrial context, a likely pathway would be the acid-catalyzed dehydration of a suitable C12 alcohol to form a mixture of dimethyldecene isomers. These isomers would then be hydrogenated to yield 3,6-Dimethyldecane.[7]

-

Wolff-Kishner Reduction: This method involves the reduction of a ketone, such as 3,6-decanedione. The ketone is first converted to a hydrazone, which is then heated with a strong base like potassium hydroxide (B78521) in a high-boiling solvent to produce the final alkane. This method is particularly useful for substrates that are sensitive to strong acids.[7]

Diagram of a General Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of 3,6-Dimethyldecane, adaptable from the Wolff-Kishner reduction methodology.

Caption: Generalized workflow for the synthesis of 3,6-Dimethyldecane.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3,6-Dimethyldecane. Key data is available from various sources:

-

Mass Spectrometry (MS): The NIST WebBook provides mass spectrometry data obtained through electron ionization.[4][8] This data is essential for determining the molecular weight and fragmentation pattern of the molecule. The compound is also present in the KnowItAll GC-MS Library.[9][10]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify the characteristic C-H stretching and bending vibrations of the alkane functional groups.[9]

Applications in Research and Development

As a branched alkane, 3,6-Dimethyldecane itself is not known to have direct biological activity or be involved in signaling pathways. Its primary utility in a research and drug development context is as a chemical intermediate or a reference compound.

A related isomer, 2,6-Dimethyldecane, has been noted for its use in the synthesis of compounds that inhibit insulin (B600854) secretion and exhibit vasorelaxant properties.[11] This suggests that the dimethyldecane scaffold could be a component of more complex, biologically active molecules. Further research could explore the use of 3,6-Dimethyldecane in the synthesis of novel therapeutic agents.

Atmospheric and Environmental Considerations

In the atmosphere, branched alkanes like 3,6-Dimethyldecane are primarily degraded through oxidation reactions initiated by photochemically generated radicals. These processes can contribute to the formation of secondary organic aerosols and ozone in the troposphere.[7]

Conclusion

3,6-Dimethyldecane is a well-characterized branched alkane with established physical and chemical properties. While it does not possess inherent biological activity, its utility as a synthetic intermediate makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. The synthesis of this molecule can be achieved through various established methods, and its identity can be confirmed using standard spectroscopic techniques. Future research may focus on the incorporation of the 3,6-dimethyldecane scaffold into novel molecules with potential therapeutic applications.

References

- 1. chembk.com [chembk.com]

- 2. chemeo.com [chemeo.com]

- 3. 3,6-Dimethyldecane | C12H26 | CID 519395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Decane, 3,6-dimethyl- [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. 3,6-Dimethyldecane | 17312-53-7 [chemicalbook.com]

- 7. 3,6-Dimethyldecane|CAS 17312-53-7|Research Chemical [benchchem.com]

- 8. Decane, 3,6-dimethyl- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]

A Technical Guide to the Physicochemical Properties of 3,6-Dimethyldecane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of 3,6-Dimethyldecane, outlines a standard experimental protocol for its molecular weight determination, and presents a logical workflow for its identification.

Core Physicochemical Properties

3,6-Dimethyldecane is an acyclic saturated hydrocarbon, a member of the alkane homologous series.[1] Its structural characteristics—a ten-carbon backbone with methyl groups at the third and sixth positions—dictate its physical and chemical behavior. Key quantitative data for this compound are summarized below.

Table 1: Physicochemical Data for 3,6-Dimethyldecane

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[2], NIST[3][4] |

| Molecular Weight | 170.33 g/mol | PubChem[2] |

| 170.3348 g/mol | NIST[3][4] | |

| 170.34 g/mol | Guidechem[5], Stenutz[6] | |

| CAS Registry Number | 17312-53-7 | NIST[3][4], Guidechem[5] |

| Boiling Point | 201°C | ChemicalBook[7] |

| Density | 0.7510 g/cm³ | ChemicalBook[7] |

| Refractive Index | 1.4214 | ChemicalBook[7] |

| Melting Point | -50.8°C (estimate) | ChemicalBook[7] |

Experimental Protocol: Molecular Weight Determination via Gas Chromatography-Mass Spectrometry (GC-MS)

The determination of the molecular weight of volatile and semi-volatile organic compounds like 3,6-Dimethyldecane is routinely accomplished using Gas Chromatography-Mass Spectrometry (GC-MS). This method provides both qualitative and quantitative information, separating the compound from a mixture and determining its molecular mass with high precision.

Objective: To determine the molecular weight of 3,6-Dimethyldecane and confirm its identity in a given sample.

Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Helium (carrier gas), 99.999% purity

-

Sample containing 3,6-Dimethyldecane dissolved in a volatile solvent (e.g., hexane)

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar, like a DB-5ms)

-

Microsyringe for sample injection

-

NIST Mass Spectral Library for data comparison

Methodology:

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent to ensure proper vaporization and prevent column overloading.

-

GC Separation:

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated GC inlet, which is operated in splitless mode to maximize sensitivity.

-

Separation: The vaporized sample is carried by the helium gas onto the capillary column. The temperature of the GC oven is programmed to ramp up (e.g., from 50°C to 250°C at 10°C/min) to separate compounds based on their boiling points and interactions with the column's stationary phase. As an alkane, 3,6-Dimethyldecane will elute at a specific retention time under these conditions.

-

-

MS Detection and Analysis:

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, typically an electron ionization (EI) source. Here, molecules are bombarded with a high-energy electron beam (70 eV), causing them to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.

-

-

Data Interpretation:

-

The mass spectrum is plotted as ion abundance versus m/z. The molecular weight is determined from the molecular ion peak (M+), which is the peak with the highest m/z that corresponds to the intact molecule. For 3,6-Dimethyldecane (C₁₂H₂₆), this peak will appear at an m/z of approximately 170.

-

The fragmentation pattern is compared against a reference library, such as the NIST Chemistry WebBook, to confirm the compound's identity.[3]

-

Visualization of Experimental Workflow

The logical flow of the GC-MS protocol for identifying an unknown compound like 3,6-Dimethyldecane can be visualized as a series of sequential steps from sample handling to final data interpretation.

Caption: Workflow for GC-MS identification of 3,6-Dimethyldecane.

References

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. 3,6-Dimethyldecane | C12H26 | CID 519395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decane, 3,6-dimethyl- [webbook.nist.gov]

- 4. Decane, 3,6-dimethyl- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 3,6-dimethyldecane [stenutz.eu]

- 7. 3,6-Dimethyldecane | 17312-53-7 [chemicalbook.com]

Boiling Point of 3,6-Dimethyldecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 3,6-Dimethyldecane, including reported experimental and predicted values. It details the experimental protocols for determining boiling points and discusses the physicochemical factors influencing this property.

Physicochemical Properties of 3,6-Dimethyldecane

3,6-Dimethyldecane is a branched-chain alkane with the molecular formula C₁₂H₂₆. As with all alkanes, its boiling point is primarily determined by the strength of the intermolecular van der Waals forces, specifically London dispersion forces. The extent of these forces is influenced by the molecule's surface area and polarizability. Increased branching in alkanes generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact, thereby lowering the boiling point compared to their straight-chain isomers.

Boiling Point Data for 3,6-Dimethyldecane

| Parameter | Value | Type | Source |

| Boiling Point | 201 °C | Experimental | ChemBK[1], ChemicalBook (for 5,6-dimethyldecane)[2] |

| 160 °C | Experimental | Stenutz[3] | |

| 199.93 °C (473.08 K) | Predicted (Joback Method) | Cheméo |

The predicted boiling point of approximately 200 °C aligns more closely with the 201 °C experimental value. The significant deviation of the 160 °C value may be due to experimental conditions, such as a lower atmospheric pressure, or could be an error in the database. For comparison, the straight-chain isomer, n-dodecane, has a boiling point of approximately 216.3 °C. The lower boiling point of 3,6-dimethyldecane is consistent with the effect of branching.

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Accurate determination of the boiling point is crucial for substance identification, purity assessment, and process design. The two most common methods for determining the boiling point of an organic compound in a laboratory setting are the Thiele tube method and the distillation method.

Thiele Tube Method

This method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Clamp and stand

Procedure:

-

Sample Preparation: Add 0.5-1 mL of 3,6-Dimethyldecane to the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end downwards.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Thiele Tube Setup: Clamp the Thiele tube to a stand and insert the thermometer and test tube assembly into the main arm of the Thiele tube, ensuring the sample is below the level of the side arm. The rubber band should be above the oil level to prevent it from dissolving in the hot oil.

-

Heating: Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Distillation Method

Simple distillation can be used to determine the boiling point of a larger volume of a liquid and is also a method of purification.

Materials:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or water bath

-

Boiling chips

-

Clamps and stand

-

Water source for condenser

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Place a few boiling chips in the distilling flask to ensure smooth boiling.

-

Sample Addition: Add a sufficient volume of 3,6-Dimethyldecane to the distilling flask (typically filling it to about one-third to one-half of its capacity).

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating and Distillation: Begin heating the distilling flask. As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser where it will liquefy.

-

Boiling Point Reading: The temperature will rise and then stabilize. Record the temperature at which the liquid is steadily distilling. This stable temperature is the boiling point. It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the determination and prediction of a compound's boiling point.

Caption: Workflow for determining and predicting the boiling point of a chemical compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,6-Dimethyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,6-dimethyldecane. Understanding the fragmentation behavior of branched alkanes is crucial for structural elucidation in various scientific fields, including metabolomics, environmental analysis, and the characterization of impurities in drug development.

Core Principles of Branched Alkane Fragmentation

Under electron ionization, alkanes undergo fragmentation through the loss of an electron, forming a molecular ion (M+•). Due to the high energy of electron ionization, the molecular ion of a branched alkane is often of low abundance or entirely absent.[1] The fragmentation process is primarily driven by the stability of the resulting carbocations.[2] Cleavage is most likely to occur at the branching points, as this leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1][3] This preferential fragmentation provides a characteristic pattern that is instrumental in identifying the structure of the molecule.

For 3,6-dimethyldecane (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ), the structure contains two tertiary carbons at positions 3 and 6.[3][4] This structure dictates the primary fragmentation pathways.

Predicted Fragmentation Pattern of 3,6-Dimethyldecane

The mass spectrum of 3,6-dimethyldecane is characterized by a series of fragment ions resulting from cleavages at and adjacent to the methyl branches. The molecular ion peak at m/z 170 is expected to be very weak or absent.[5] The major fragmentation pathways involve the cleavage of C-C bonds at the tertiary carbons, leading to the formation of stable carbocations.

Key Fragmentation Pathways:

-

Cleavage at C3:

-

Loss of an ethyl radical (•CH₂CH₃) to form a tertiary carbocation at m/z 141.

-

Loss of a propyl radical (•CH₂CH₂CH₃) to form a secondary carbocation at m/z 127.

-

-

Cleavage at C6:

-

Loss of a butyl radical (•CH₂CH₂CH₂CH₃) to form a tertiary carbocation at m/z 113.

-

Loss of a heptyl radical (•(CH₂)₆CH₃) to form a secondary carbocation at m/z 71.

-

-

Other Fragmentations:

-

Subsequent fragmentation of the primary carbocations through the loss of neutral alkenes (e.g., ethylene, propylene) will produce a series of smaller fragment ions, typically separated by 14 amu (CH₂). Common fragments for alkanes include ions at m/z 43, 57, 71, and 85, corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺, respectively.

-

Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions for 3,6-dimethyldecane under electron ionization, based on the principles of alkane fragmentation and analysis of publicly available spectral data from the NIST WebBook.[4] The relative intensities are estimations based on the stability of the resulting carbocations.

| m/z | Proposed Fragment Ion | Proposed Structure | Relative Intensity (Estimated) |

| 170 | [C₁₂H₂₆]⁺• (Molecular Ion) | CH₃CH₂CH(CH₃)CH₂CH₂CH(CH₃)CH₂CH₂CH₂CH₃⁺• | Very Low (<1%) |

| 141 | [C₁₀H₂₁]⁺ | [CH(CH₃)CH₂CH₂CH(CH₃)CH₂CH₂CH₂CH₃]⁺ | Moderate |

| 127 | [C₉H₁₉]⁺ | [CH₂CH₂CH(CH₃)CH₂CH₂CH₂CH₃]⁺ | High |

| 113 | [C₈H₁₇]⁺ | [CH(CH₃)CH₂CH₂CH(CH₃)CH₂CH₃]⁺ | Moderate |

| 85 | [C₆H₁₃]⁺ | [CH(CH₃)CH₂CH₂CH₂CH₃]⁺ | High |

| 71 | [C₅H₁₁]⁺ | [CH(CH₃)CH₂CH₂CH₃]⁺ | Very High (Base Peak) |

| 57 | [C₄H₉]⁺ | [CH(CH₃)CH₂CH₃]⁺ | High |

| 43 | [C₃H₇]⁺ | [CH(CH₃)₂]⁺ | High |

Experimental Protocol for GC-MS Analysis

This section details a standard operating procedure for the analysis of 3,6-dimethyldecane using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

-

Prepare a stock solution of 3,6-dimethyldecane at a concentration of 1 mg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.

-

Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

-

If analyzing a complex matrix, perform a suitable extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the alkane fraction.

4.2. Instrumentation

-

Gas Chromatograph: An Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector.

-

Mass Spectrometer: An Agilent 5977B GC/MSD (or equivalent) single quadrupole mass spectrometer.

-

GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

4.3. GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for dilute samples) or Split (e.g., 50:1 for concentrated samples)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 35-400

-

Scan Speed: 1000 amu/s

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the experimental protocol and the key fragmentation pathways of 3,6-dimethyldecane.

References

Navigating the NMR Landscape of 3,6-Dimethyldecane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopy data for 3,6-dimethyldecane. Tailored for researchers, scientists, and professionals in drug development, this document outlines predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and a structural representation of the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental NMR data for 3,6-dimethyldecane, the following tables present predicted chemical shifts (δ), multiplicities, and assignments based on established principles of NMR spectroscopy and typical values for similar aliphatic compounds.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data for 3,6-Dimethyldecane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H10 | ~0.8-0.9 | Triplet (t) | ~7.0 |

| H1', H1'' | ~0.8-0.9 | Doublet (d) | ~6.5 |

| H2, H9 | ~1.2-1.4 | Multiplet (m) | - |

| H3, H6 | ~1.4-1.6 | Multiplet (m) | - |

| H4, H5, H7, H8 | ~1.1-1.3 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Data for 3,6-Dimethyldecane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1, C10 | ~14 |

| C1', C1'' | ~19 |

| C2, C9 | ~23 |

| C4, C8 | ~29 |

| C5, C7 | ~35 |

| C3, C6 | ~37 |

Note: Due to the chiral centers at C3 and C6, the molecule exists as a mixture of diastereomers (a meso compound and a pair of enantiomers). This may lead to more complex spectra than predicted here, with distinct signals for chemically non-equivalent, but structurally similar, nuclei.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a branched alkane like 3,6-dimethyldecane.

1. Sample Preparation:

-

Sample Purity: The 3,6-dimethyldecane sample should be of high purity (>98%) to avoid interfering signals from impurities.

-

Solvent: A deuterated solvent, typically chloroform-d (B32938) (CDCl₃), is used to dissolve the sample. The solvent peak also serves as a reference.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is generally sufficient. For the less sensitive ¹³C NMR, a more concentrated solution (50-100 mg/mL) is preferable.[2]

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-10 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

3. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.

Visualization of 3,6-Dimethyldecane

To aid in the interpretation of the NMR data, a 2D structural diagram of 3,6-dimethyldecane is provided below, generated using the DOT language.

References

A Technical Guide to Dimethyl-Branched Alkanes in Insects: A Focus on Analogs of 3,6-Dimethyldecane

Prepared for: Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Executive Summary

This technical guide explores the occurrence of dimethyl-branched alkanes in insects, with an initial focus on 3,6-Dimethyldecane. A comprehensive review of the scientific literature reveals no documented instances of 3,6-Dimethyldecane in any insect species to date. Consequently, this document expands its scope to encompass structurally related and biologically significant dimethyl-branched hydrocarbons that have been identified in insects. These compounds, particularly longer-chain dimethylalkanes and the aldehyde 4,8-dimethyldecanal, play crucial roles in insect communication as sex and aggregation pheromones. This guide provides a detailed overview of the occurrence, quantitative data, and analytical methodologies for these analogous compounds, offering valuable insights for researchers in chemical ecology and drug development.

The Absence of 3,6-Dimethyldecane in Insects

Despite extensive searches of scientific databases and literature, there is currently no evidence to support the natural occurrence of 3,6-Dimethyldecane in insects. While the analysis of insect cuticular hydrocarbons is a vast field, this specific isomer has not been identified as a component of the cuticular hydrocarbon profiles or as a semiochemical in any insect species studied thus far.

Occurrence of Structurally Related Dimethyl-Branched Alkanes and Aldehydes in Insects

While 3,6-Dimethyldecane is not reported, other dimethyl-branched hydrocarbons are prevalent and functionally significant in the insect world. These compounds are key components of cuticular hydrocarbons (CHCs), which primarily serve to prevent desiccation but also function as critical chemical signals in communication.[1][2] Dimethylalkanes, in particular, are involved in species and mate recognition.[3]

This guide will focus on two well-documented examples of dimethyl-branched compounds that act as pheromones:

-

3,7-Dimethylpentadecane: A key component of the female-produced sex pheromone of the leaf-miner moth, Leucoptera sinuella.

-

4,8-Dimethyldecanal: The aggregation pheromone produced by male red flour beetles, Tribolium castaneum, which attracts both sexes.[4][5]

Quantitative Data on Related Dimethyl-Branched Compounds

The following tables summarize the quantitative data available for the aforementioned dimethyl-branched pheromones.

Table 1: Pheromone Composition of Leucoptera sinuella

| Compound | Role | Relative Abundance (%) | Analytical Method | Reference |

| 3,7-Dimethylpentadecane | Major sex pheromone component | Major | GC-MS | |

| 3,7-Dimethyltetradecane | Minor sex pheromone component | Minor | GC-MS | [6] |

| 7-Methylpentadecane | Minor sex pheromone component | Minor | GC-MS | [6] |

Table 2: Aggregation Pheromone of Tribolium castaneum

| Compound | Role | Amount | Analytical Method | Reference |

| 4,8-Dimethyldecanal | Aggregation Pheromone | Attractiveness observed at 15 ng and 1.5 ng levels | GC-MS | [5] |

Experimental Protocols

The identification and quantification of dimethyl-branched alkanes and other cuticular hydrocarbons in insects are primarily achieved through solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Extraction of Cuticular Hydrocarbons and Pheromones

Objective: To isolate CHCs and pheromones from the insect cuticle or specific glands with minimal contamination from internal lipids.

Materials:

-

Insects (e.g., Leucoptera sinuella moths, Tribolium castaneum beetles)

-

Hexane (B92381) (High-purity, suitable for GC analysis)[7]

-

Glass vials with PTFE-lined caps[8]

-

Forceps[8]

-

Micropipettes

-

Nitrogen gas stream for solvent evaporation[8]

-

For pheromone gland extraction: dissecting microscope and fine dissecting tools[9]

Procedure: Whole Body Extraction

-

Individual or pooled insects are placed in a glass vial.

-

A known volume of hexane is added to completely submerge the insects.

-